4-(Dimethylphosphoryl)benzaldehyde
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Overview
Description
4-(Dimethylphosphoryl)benzaldehyde is an organic compound with the molecular formula C9H11O2P. It is characterized by the presence of a benzaldehyde moiety substituted with a dimethylphosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylphosphoryl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Dimethylphosphoryl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the dimethylphosphoryl group.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of the dimethylphosphoryl group.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of the dimethylphosphoryl group.
Uniqueness: 4-(Dimethylphosphoryl)benzaldehyde is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H11O2P |
---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
4-dimethylphosphorylbenzaldehyde |
InChI |
InChI=1S/C9H11O2P/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-7H,1-2H3 |
InChI Key |
WDMBCRVEFNOAFB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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